molecular formula C20H18F4N2O3 B2978032 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034503-31-4

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Número de catálogo B2978032
Número CAS: 2034503-31-4
Peso molecular: 410.369
Clave InChI: WACRLQQQFJROHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F4N2O3 and its molecular weight is 410.369. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Imaging Agents for Alzheimer's Disease

One area of application involves the synthesis and evaluation of novel radiolabeled compounds for imaging cerebral β-amyloid plaques in Alzheimer's disease using Positron Emission Tomography (PET). These compounds, such as radiofluoro-pegylated phenylbenzoxazole derivatives, exhibit high affinity for β-amyloid aggregates and demonstrate potential as PET agents for detecting amyloid plaques in the living human brain (Cui et al., 2012).

Anticancer Activity

Another significant application is in the development of compounds with anticancer activity. Research in this domain includes the synthesis of various derivatives that show potential anti-inflammatory and anticancer properties. For instance, compounds have been synthesized that demonstrate significant anti-inflammatory activity, which can be crucial in cancer treatment due to the inflammation-cancer link (Sunder & Maleraju, 2013). Additionally, novel compounds have been developed with the potential to inhibit Raf kinase, a key player in the MAPK signaling pathway, showing similar inhibitory activities to known cancer drugs (Zhu, 2015).

Antifungal and Apoptotic Effects

Research has also been conducted on the synthesis and biological evaluation of triazole-oxadiazole compounds for their antifungal and apoptotic effects against Candida species. These compounds have shown promise as potential antifungal agents, with specific compounds demonstrating potent effects against various Candida strains and inducing apoptosis, which could be a mechanism of action for their antifungal properties (Çavușoğlu et al., 2018).

Antibacterial Evaluation

The development of novel compounds with antibacterial activity is another area of application. A series of synthesized compounds have been evaluated for their in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria, demonstrating lower MIC values compared to existing antibiotics such as linezolid, which indicates their potential as potent antibacterial agents (Varshney et al., 2009).

Propiedades

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACRLQQQFJROHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344415
Record name N-[2-(7-Fluoro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

CAS RN

2034503-31-4
Record name N-[2-(7-Fluoro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.